9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-9H-purine
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Overview
Description
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine is a complex organic compound that features a unique combination of a benzo[e][1,4]dioxepin ring and a purine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate purine derivatives under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]pyrano[2,3-e][1,4]diazepines: These compounds share a similar benzo[e][1,4]dioxepin ring structure and exhibit comparable biological activities.
1,4-Benzodiazepines: Known for their pharmacological properties, these compounds also feature a benzene ring fused with a diazepine ring.
Uniqueness
What sets 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine apart is its unique combination of a benzo[e][1,4]dioxepin ring with a purine moiety, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
918304-40-2 |
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Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-phenylpurine |
InChI |
InChI=1S/C20H16N4O2/c1-2-6-14(7-3-1)18-19-20(22-12-21-18)24(13-23-19)17-11-25-16-9-5-4-8-15(16)10-26-17/h1-9,12-13,17H,10-11H2 |
InChI Key |
IEWCKHIQKPDUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C(N=CN=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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